4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 1980053-08-4
VCID: VC2773962
InChI: InChI=1S/C15H8F3N3/c16-15(17,18)12-2-1-7-21-9-13(20-14(12)21)11-5-3-10(8-19)4-6-11/h1-7,9H
SMILES: C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N
Molecular Formula: C15H8F3N3
Molecular Weight: 287.24 g/mol

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

CAS No.: 1980053-08-4

Cat. No.: VC2773962

Molecular Formula: C15H8F3N3

Molecular Weight: 287.24 g/mol

* For research use only. Not for human or veterinary use.

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile - 1980053-08-4

Specification

CAS No. 1980053-08-4
Molecular Formula C15H8F3N3
Molecular Weight 287.24 g/mol
IUPAC Name 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Standard InChI InChI=1S/C15H8F3N3/c16-15(17,18)12-2-1-7-21-9-13(20-14(12)21)11-5-3-10(8-19)4-6-11/h1-7,9H
Standard InChI Key RONGFIJDRONUKQ-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N
Canonical SMILES C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structure

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile (CAS No.: 1980053-08-4) is characterized by its distinctive molecular structure comprising an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 8-position and a benzonitrile moiety at the 2-position. The compound has a molecular formula of C15H8F3N3 and a molecular weight of 287.24 g/mol . The structure contains three nitrogen atoms distributed across the imidazo[1,2-a]pyridine scaffold and the nitrile group, while the trifluoromethyl substituent contributes three fluorine atoms to the molecule. These structural elements provide the compound with distinctive chemical and potential biological properties.

Structural Identifiers

The compound is uniquely identified through various systematic naming conventions and structural descriptors as detailed in the following table:

IdentifierValue
CAS Number1980053-08-4
MDL NumberMFCD28992255
PubChem CID119087078
IUPAC Name4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
InChIInChI=1S/C15H8F3N3/c16-15(17,18)12-2-1-7-21-9-13(20-14(12)21)11-5-3-10(8-19)4-6-11/h1-7,9H
InChIKeyRONGFIJDRONUKQ-UHFFFAOYSA-N
SMILESFC(F)(F)c1cccn2cc(nc12)c3ccc(cc3)C#N

Comparison with Related Compounds

The imidazo[1,2-a]pyridine class encompasses a diverse range of compounds with various substitution patterns. Understanding the relationships between these structural analogs can provide insights into the potential properties and applications of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile.

Patent literature reveals several related imidazo[1,2-a]pyridine derivatives, including compounds with different substituents at the 2, 3, 6, and 8 positions . For example, compounds such as 2-(4-chlorophenyl)-3-(1,4-diazepan-1-ylmethyl)-6-(furan-2-yl)imidazo[1,2-a]pyridine and 2-(4-chlorophenyl)-3-(1,4-diazepan-1-ylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine have been described in patents related to therapeutic applications .

Other studies have explored N-(4-Fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives and their biological activities . The structural diversity within this class highlights the versatility of the imidazo[1,2-a]pyridine scaffold as a platform for developing compounds with targeted properties.

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